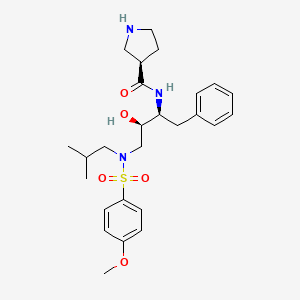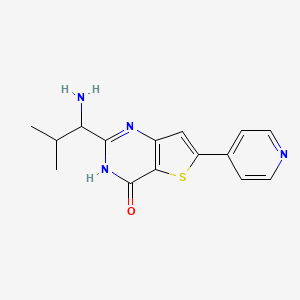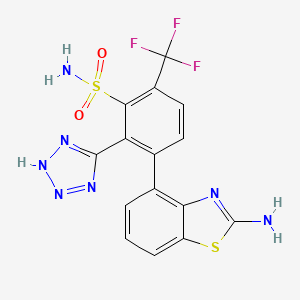
Metallo-|A-lactamase-IN-13
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Metallo-|A-lactamase-IN-13 is a compound designed to inhibit metallo-β-lactamases, enzymes that confer resistance to β-lactam antibiotics by hydrolyzing their β-lactam ring. These enzymes are a significant concern in the treatment of bacterial infections, particularly those caused by Gram-negative bacteria, due to their ability to inactivate a broad range of β-lactam antibiotics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Metallo-|A-lactamase-IN-13 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product. Commonly, the synthesis involves the use of metal catalysts and specific ligands to ensure the correct configuration and activity of the compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities, ensuring the compound’s efficacy and safety for use in research and potential therapeutic applications .
化学反应分析
Types of Reactions
Metallo-|A-lactamase-IN-13 primarily undergoes coordination reactions with metal ions, particularly zinc, which are essential for its inhibitory activity against metallo-β-lactamases. It may also participate in substitution reactions where ligands are exchanged around the metal center .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include metal salts (e.g., zinc chloride), organic solvents (e.g., dimethyl sulfoxide), and various ligands that can stabilize the metal complex. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal activity .
Major Products Formed
The major products formed from the reactions involving this compound are typically metal complexes where the compound is coordinated to one or more metal ions. These complexes are crucial for the compound’s ability to inhibit metallo-β-lactamases .
科学研究应用
Metallo-|A-lactamase-IN-13 has a wide range of scientific research applications:
作用机制
Metallo-|A-lactamase-IN-13 exerts its effects by binding to the active site of metallo-β-lactamases, where it coordinates with the zinc ions essential for the enzyme’s catalytic activity. This coordination inhibits the enzyme’s ability to hydrolyze β-lactam antibiotics, thereby restoring the antibiotics’ efficacy . The molecular targets include the zinc ions and specific amino acid residues within the enzyme’s active site .
相似化合物的比较
Similar Compounds
New Delhi metallo-β-lactamase (NDM) inhibitors: Compounds that inhibit NDM enzymes, which are a major cause of antibiotic resistance.
Verona integron-encoded metallo-β-lactamase (VIM) inhibitors: Target VIM enzymes, another group of metallo-β-lactamases.
Imipenemase (IMP) inhibitors: Inhibit IMP enzymes, which are also involved in antibiotic resistance.
Uniqueness
Metallo-|A-lactamase-IN-13 is unique in its specific binding affinity and inhibitory activity against a broad range of metallo-β-lactamases. Its ability to restore the efficacy of β-lactam antibiotics makes it a valuable tool in the fight against antibiotic-resistant bacterial infections .
属性
分子式 |
C15H10F3N7O2S2 |
|---|---|
分子量 |
441.4 g/mol |
IUPAC 名称 |
3-(2-amino-1,3-benzothiazol-4-yl)-2-(2H-tetrazol-5-yl)-6-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H10F3N7O2S2/c16-15(17,18)8-5-4-6(7-2-1-3-9-11(7)21-14(19)28-9)10(12(8)29(20,26)27)13-22-24-25-23-13/h1-5H,(H2,19,21)(H2,20,26,27)(H,22,23,24,25) |
InChI 键 |
UKIORIWISGQFSR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1)SC(=N2)N)C3=C(C(=C(C=C3)C(F)(F)F)S(=O)(=O)N)C4=NNN=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


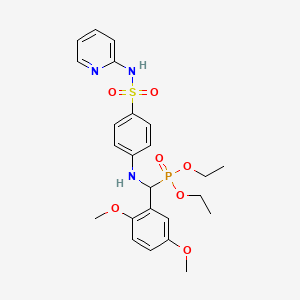
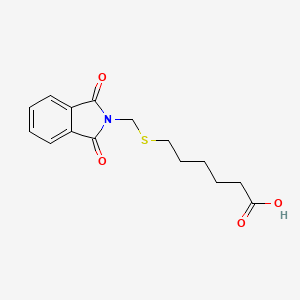

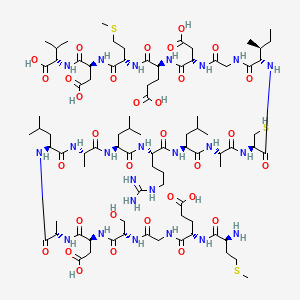

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexacosanethioate;azane](/img/structure/B15137664.png)
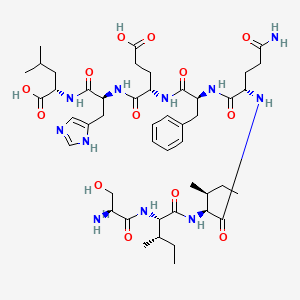
![2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium;iodide](/img/structure/B15137670.png)
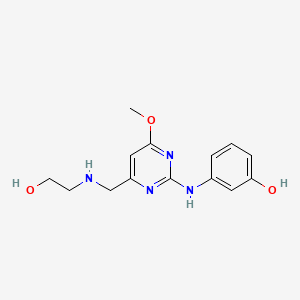
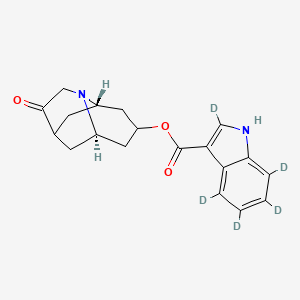
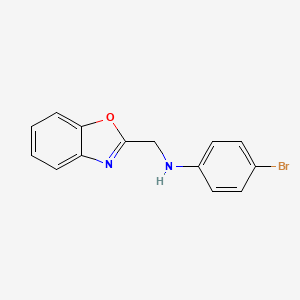
![N-(2,5-dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B15137698.png)
